1-Acetyl-3-Aminopyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrrolidine in the Synthesis of Biologically Active Compounds

Application

The five-membered pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases.

Methods

Results

Pyrrolidine Derivatives in Enzyme Inhibition

Application

Methods

Results

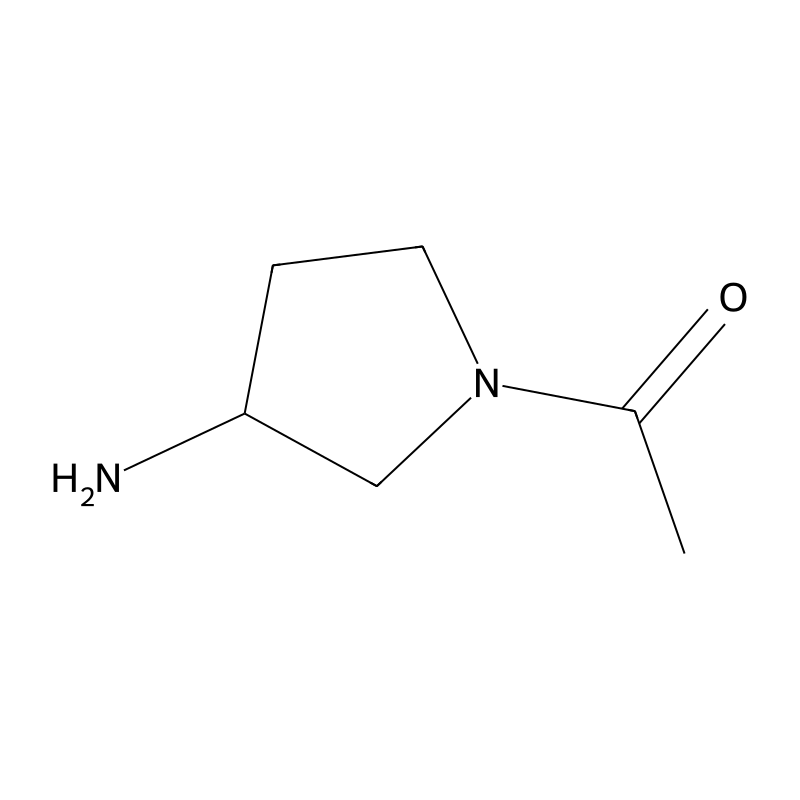

1-Acetyl-3-Aminopyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with an acetyl group and an amino group. Its molecular formula is and it has a molecular weight of approximately 128.17 g/mol. The structure features a five-membered nitrogen-containing ring, which is significant in various biological and chemical contexts due to its potential reactivity and biological activity .

- No known mechanism of action exists for 1-Acetyl-3-aminopyrrolidine in biological systems.

- Safety information for 1-Acetyl-3-aminopyrrolidine is unavailable. As with any unknown compound, it should be handled with caution assuming potential hazards like moderate toxicity or skin/eye irritation.

- Acylation Reactions: The amino group can undergo acylation, leading to the formation of various N-acyl derivatives.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Cyclization: Under certain conditions, it may cyclize to form more complex structures, particularly when combined with other reactive partners .

The compound exhibits notable biological activities, primarily due to the presence of the amino group. It has been investigated for its potential as:

- Antibacterial Agents: Compounds derived from 3-aminopyrrolidine frameworks have shown effectiveness against various bacterial strains .

- Psychotropic Effects: Certain derivatives may influence neurotransmitter systems, suggesting potential applications in neuropharmacology .

- Chemokine Receptor Modulation: Some studies indicate that derivatives can modulate chemokine receptors, which are pivotal in inflammatory responses .

Various synthetic routes have been developed for producing 1-Acetyl-3-Aminopyrrolidine:

- From Aspartic Acid: A notable method involves the conversion of optically active aspartic acid into 1H-3-aminopyrrolidine, followed by acetylation. This process often utilizes specific solvents and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

- Direct Acetylation: Another approach includes the direct acetylation of 3-aminopyrrolidine using acetic anhydride or acetyl chloride in the presence of a base to facilitate the reaction .

1-Acetyl-3-Aminopyrrolidine has several applications in:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting bacterial infections and neurological disorders.

- Agricultural Chemicals: The compound's derivatives are explored for their potential use in agricultural applications, particularly as pesticides or growth regulators .

Studies have explored the interactions of 1-Acetyl-3-Aminopyrrolidine with various biological targets:

- Receptor Binding Studies: Research indicates that derivatives can bind to specific receptors involved in neurotransmission and inflammation, suggesting their role in modulating physiological responses.

- Enzyme Inhibition: Some derivatives have been tested for their ability to inhibit enzymes linked to disease pathways, highlighting their therapeutic potential .

Several compounds share structural similarities with 1-Acetyl-3-Aminopyrrolidine. Below is a comparison highlighting their unique features:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Aminopyrrolidine | Contains only amino group; no acetyl substitution | Antibacterial and psychotropic effects |

| N-Methyl-3-Aminopyrrolidine | Methylated amino group | Enhanced lipophilicity; potential CNS activity |

| 1-Benzyl-3-Aminopyrrolidine | Benzyl substitution at nitrogen | Increased receptor binding affinity |

| 1-(4-Fluorobenzyl)-3-Aminopyrrolidine | Fluorobenzene substitution | Potentially enhanced pharmacological properties |

The uniqueness of 1-Acetyl-3-Aminopyrrolidine lies in its dual functional groups (acetyl and amino), which provide versatile reactivity and biological activity not fully realized by its analogs .

Early Synthesis and Structural Characterization

The synthesis of 1-acetyl-3-aminopyrrolidine traces back to the late 20th century, coinciding with growing interest in pyrrolidine derivatives for asymmetric catalysis. Early routes involved acetylation of 3-aminopyrrolidine using acetic anhydride under controlled conditions to prevent overacetylation. A pivotal advancement came in 1998, when researchers demonstrated the utility of 3-aminopyrrolidine lithium amides as chiral auxiliaries in asymmetric alkyllithium-aldehyde condensations, achieving enantiomeric excesses up to 76%. This work underscored the compound’s potential in stereoselective synthesis, a cornerstone of modern drug development.

Patents from the early 2000s, such as EP1188744A1 and US7834021B2, detailed optimized processes for producing enantiomerically pure 3-aminopyrrolidine derivatives, including 1-acetyl-3-aminopyrrolidine. These methods emphasized green chemistry principles, utilizing microwave-assisted reactions and continuous flow systems to enhance yield and reduce environmental impact.

Conventional Synthetic Approaches

Reaction of tert-Butyl 1-Acetyl-3-pyrrolidinylcarbamate

The most widely employed conventional approach for synthesizing 1-Acetyl-3-Aminopyrrolidine involves the deprotection of tert-butyl 1-acetyl-3-pyrrolidinylcarbamate using trifluoroacetic acid in dichloromethane at room temperature . This method represents a straightforward and reliable synthetic route that has been extensively validated in laboratory settings. The reaction proceeds through a well-established mechanism where the tert-butyl carbamate group is selectively removed while preserving the acetyl functionality on the pyrrolidine nitrogen.

The reaction mechanism involves initial protonation of the carbamate oxygen by trifluoroacetic acid, followed by elimination of the tert-butyl cation to form a carbamic acid intermediate [24]. Subsequent decarboxylation of this intermediate yields the desired 1-Acetyl-3-Aminopyrrolidine product [24]. The tert-butyl cation generated during the reaction is typically quenched by forming isobutylene gas or through polymerization to isobutylene oligomers [24].

Alternative methodologies include the synthesis through Grignard reactions, where N-substituted pyrrolidine-2-carboxylic acid derivatives are converted to the corresponding methyl esters, followed by treatment with methyl magnesium iodide [2]. This approach involves the preparation of N-benzyl or N-tosyl protected pyrrolidine-2-carboxylic acids, which undergo esterification using thionyl chloride in dry methanol to afford the corresponding methyl esters [2]. The subsequent Grignard reaction with methyl magnesium iodide transforms the ester functionality to the desired acetyl group [2].

Deprotection Strategies for Precursors

Deprotection strategies for 1-Acetyl-3-Aminopyrrolidine precursors encompass several well-established methodologies that ensure selective removal of protecting groups while maintaining the integrity of the target compound. The trifluoroacetic acid mediated deprotection of tert-butyl carbamates represents the gold standard approach due to its operational simplicity and high efficiency [28]. This method involves adding neat trifluoroacetic acid to a dilute solution of the protected amine, resulting in rapid and quantitative deprotection with visible carbon dioxide evolution [28].

Alternative deprotection strategies include the use of oxalyl chloride in methanol, which provides a milder alternative to traditional hydrochloric acid methods [25]. This approach demonstrates tolerance to various functional groups and proceeds through a unique mechanism involving the formation of isocyanate intermediates [25]. The reaction shows particular effectiveness with aromatic and heterocyclic substrates, achieving deprotection within three hours with yields exceeding seventy percent [25].

Basic deprotection conditions using sodium tert-butoxide in tetrahydrofuran or 2-methyltetrahydrofuran represent another viable approach for substrates containing acid-sensitive functionalities [26]. This method proceeds through deprotonation of the carbamate followed by elimination of tert-butoxide to generate an isocyanate intermediate, which subsequently undergoes hydrolysis to yield the free amine [26]. The addition of one equivalent of water significantly enhances the reaction rate by facilitating the hydrolysis step [26].

Optimization Parameters for Laboratory-Scale Synthesis

Laboratory-scale synthesis optimization for 1-Acetyl-3-Aminopyrrolidine requires careful consideration of multiple parameters to achieve maximum yield and purity. Temperature control represents a critical factor, with optimal ranges varying from 0-5°C for direct acetylation approaches to room temperature for deprotection reactions [7]. The selection of appropriate solvents plays a crucial role, with dichloromethane, diethyl ether, and acetone being the most commonly employed media depending on the specific synthetic route [2].

| Parameter | Optimal Range | Critical Considerations |

|---|---|---|

| Temperature | 0-70°C | Method-dependent optimization |

| Solvent | Dichloromethane, Ether, Acetone | Anhydrous conditions for Grignard |

| Reaction Time | 1-20 hours (batch) | Monitor by analytical methods |

| Concentration | 0.1-0.4 M | Balance reactivity and selectivity |

| Atmosphere | Inert (Argon, Nitrogen) | Essential for organometallic reactions |

Reaction time optimization varies significantly depending on the chosen synthetic approach, ranging from one to two hours for trifluoroacetic acid deprotection to twenty hours for Grignard-based methodologies [2]. Concentration effects must be carefully balanced to ensure adequate reactivity while avoiding side reactions that can compromise yield and selectivity [27]. The maintenance of inert atmospheres becomes particularly critical when employing organometallic reagents such as Grignard compounds [2].

Advanced Synthetic Routes

Stereoselective Synthesis Methodologies

Stereoselective synthesis of 1-Acetyl-3-Aminopyrrolidine derivatives has emerged as a significant area of research, driven by the importance of chirality in pharmaceutical applications [10]. Advanced methodologies focus on the construction of enantiomerically pure pyrrolidine scaffolds through various catalytic and non-catalytic approaches. The heterogeneous catalytic hydrogenation of highly substituted pyrrole systems has demonstrated excellent diastereoselectivity, affording functionalized pyrrolidines with up to four new stereocenters [16].

Iridium-catalyzed reductive generation of azomethine ylides represents a powerful approach for stereoselective pyrrolidine synthesis [12]. This methodology employs Vaska's complex and tetramethyldisiloxane as a terminal reductant to generate both stabilized and unstabilized azomethine ylides under mild conditions [12]. The subsequent [3 + 2] dipolar cycloaddition reactions with variously substituted electron-deficient alkenes enable access to structurally complex pyrrolidine architectures with high regio- and diastereoselectivity [12].

The synthesis of chiral pyrrolidine derivatives from natural terpenes, such as α-pinene, provides another avenue for stereoselective synthesis [13]. These methodologies utilize the inherent chirality of the terpene starting materials to direct the stereochemical outcome of subsequent transformations [13]. The approach involves stereospecific chlorosulfonyl isocyanate addition to α-pinene, followed by coupling reactions with various amines and amino acids [13].

Flow Chemistry Applications

Flow chemistry has revolutionized the synthesis of 1-Acetyl-3-Aminopyrrolidine through the development of rapid, scalable, and highly controlled synthetic protocols [17]. Continuous flow reactors enable precise control over reaction parameters, resulting in improved yields, reduced reaction times, and enhanced reproducibility compared to traditional batch processes [17]. The construction of α-chiral pyrrolidine libraries has been achieved through highly diastereoselective continuous flow protocols under mild conditions, with reaction times reduced to 150 seconds [17].

The application of microfluidic reactors has demonstrated particular promise for pyrrolidine synthesis, with throughput capabilities reaching 7.45 grams per hour [17]. These systems provide superior heat and mass transfer characteristics, enabling more efficient reactions and better control over selectivity [17]. Flow chemistry approaches have proven especially valuable for reactions requiring precise temperature control or rapid mixing of reagents [18].

Electroreductive cyclization in flow microreactors represents an innovative approach for pyrrolidine synthesis using readily available imine and terminal dihaloalkane substrates [19]. The large specific surface area of microreactors facilitates efficient cathodic reduction of imines, leading to improved yields compared to conventional batch-type reactions [19]. This methodology enables the synthesis of piperidine and pyrrolidine derivatives on preparative scale through continuous electrolysis [19].

Green Chemistry Approaches

Green chemistry methodologies for 1-Acetyl-3-Aminopyrrolidine synthesis focus on minimizing environmental impact through the use of sustainable solvents, catalysts, and reaction conditions [15]. The development of catalyst-free, one-pot synthesis approaches represents a significant advancement in this area [15]. Three-component domino reactions conducted in ethanol-water mixtures at room temperature have successfully produced pyrrolidine-fused compounds with high yields while avoiding toxic solvents and column chromatography [15].

Microwave-assisted organic synthesis has emerged as a powerful tool for green pyrrolidine synthesis, enabling increased synthetic efficiency while supporting environmentally benign processes [11]. These methodologies typically require shorter reaction times, lower energy consumption, and reduced solvent usage compared to conventional heating methods [11]. The application of microwave irradiation has proven particularly effective for cyclization reactions leading to pyrrolidine formation [11].

The use of renewable starting materials and bio-based solvents represents another important aspect of green chemistry approaches [11]. Water-ethanol solvent systems have demonstrated effectiveness for pyrrolidine synthesis while significantly reducing the environmental footprint of the process [15]. These green methodologies often incorporate principles of atom economy, minimizing waste generation and maximizing the incorporation of starting materials into the final product [11].

Industrial Scale Production Considerations

Process Optimization Techniques

Industrial scale production of 1-Acetyl-3-Aminopyrrolidine requires comprehensive process optimization to ensure economic viability and consistent product quality [23]. Design of Experiments methodologies have proven invaluable for systematic optimization of reaction parameters in industrial settings [23]. Face-centered central composite designs enable efficient exploration of parameter space while minimizing the number of required experiments [27].

Statistical modeling approaches facilitate the identification of optimal reaction conditions through response surface methodology [27]. These techniques enable process chemists to visualize the effects of multiple variables simultaneously and identify conditions that maximize desired outcomes while minimizing undesirable side reactions [27]. The application of these methodologies has demonstrated significant improvements in yield and selectivity for pyrrolidine synthesis reactions [27].

| Optimization Factor | Industrial Consideration | Implementation Strategy |

|---|---|---|

| Temperature Control | Heat management systems | Automated control systems |

| Solvent Recovery | Economic and environmental impact | Distillation and recycling |

| Catalyst Recycling | Cost reduction | Heterogeneous catalysis |

| Waste Minimization | Regulatory compliance | Green chemistry principles |

| Quality Monitoring | Product consistency | Real-time analytical methods |

Process intensification through the use of advanced reactor technologies represents a key strategy for industrial optimization [23]. Microreactor systems enable precise control over reaction conditions while providing enhanced safety profiles for hazardous reactions [23]. These systems also facilitate rapid scale-up through numbering-up approaches rather than traditional scale-up methodologies [23].

Continuous Flow Reactors

Continuous flow reactors have emerged as the preferred technology for industrial scale production of 1-Acetyl-3-Aminopyrrolidine due to their superior process control capabilities and safety profiles [17]. These systems enable precise control over residence time, temperature, and mixing conditions, resulting in more consistent product quality and higher yields [17]. The compact footprint of flow reactors also provides significant advantages in terms of capital investment and operational costs [18].

High-capacity flow reactors have demonstrated the ability to produce substantial quantities of pyrrolidine derivatives continuously over extended periods [18]. Photochemical flow reactors have shown particular promise, with capabilities exceeding 500 grams of product in 24-hour processing periods [18]. The superior control over irradiation time in continuous flow systems provides advantages over batch reactors for photochemically sensitive transformations [18].

The implementation of continuous flow reactors enables real-time process monitoring and control, facilitating rapid response to process deviations [17]. Advanced control systems can automatically adjust reaction parameters to maintain optimal conditions throughout the production campaign [17]. This level of process control is particularly important for reactions involving sensitive intermediates or requiring precise stoichiometric control [17].

Quality Control Protocols

Industrial production of 1-Acetyl-3-Aminopyrrolidine requires robust quality control protocols to ensure consistent product quality and regulatory compliance [21]. Comprehensive quality control procedures must be established for each step of the manufacturing process, from raw material receipt to final product release [21]. Standard Operating Procedures should be developed with detailed specifications for handling, storage, production steps, and quality checks [21].

Analytical testing protocols must be implemented throughout the production process to monitor critical quality attributes [21]. High-performance liquid chromatography with ultraviolet detection at 254 nanometers represents a standard method for purity determination . Nuclear magnetic resonance spectroscopy provides essential structural confirmation, with acetyl methyl groups typically resonating at approximately 2.1 parts per million in proton nuclear magnetic resonance .

| Quality Control Aspect | Testing Method | Acceptance Criteria |

|---|---|---|

| Chemical Identity | Nuclear Magnetic Resonance | Structural confirmation |

| Purity | High-Performance Liquid Chromatography | >95% purity |

| Molecular Weight | Mass Spectrometry | Molecular ion confirmation |

| Residual Solvents | Gas Chromatography | ICH guideline limits |

| Water Content | Karl Fischer Titration | <0.5% water |

Mass spectrometry using electrospray ionization in positive ion mode enables molecular weight confirmation through detection of the molecular ion peak . Gas chromatography methods are essential for monitoring residual solvent levels to ensure compliance with pharmaceutical guidelines [21]. Water content determination through Karl Fischer titration provides critical information for product stability and storage requirements [21].